molecular formula C7H7BF3NO2 B591531 (2-Amino-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1793091-29-8

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B591531
CAS RN: 1793091-29-8
M. Wt: 204.943
InChI Key: GBIGUIVUUCIHGT-UHFFFAOYSA-N
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Description

“(2-Amino-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is used in various chemical reactions and has a molecular weight of 204.94 .


Synthesis Analysis

The synthesis of borinic acid derivatives, including “this compound”, has seen recent advances . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a trifluoromethyl group .


Chemical Reactions Analysis

This compound is a reactant involved in various chemical reactions. For example, it is used in functionalization via lithiation and reaction with electrophiles . It is also involved in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid: has been studied for its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . The compound’s ability to inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms suggests a potential mechanism of action similar to that of the benzoxaborole antifungal drug, Tavaborole .

Organic Synthesis

This compound is a valuable building block in organic synthesis. It can be used in Suzuki-Miyaura coupling reactions to prepare aryl or heteroaryl derivatives with the trifluoromethyl group . This reaction is pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules.

Sensors and Receptors

Boronic acids, including This compound , can reversibly bind diols, a feature common in saccharides. This property is utilized in the design of sensors for saccharide species, which have applications in biomedical fields, including the detection of glucose in diabetes patients .

Polymers

The compound can be used as a reactant for the preparation of phenylboronic catechol esters, which serve as promising anion receptors for polymer electrolytes . These polymers have potential applications in the development of new materials with specific electronic or structural properties.

Drug Active Ingredients

Arylboronic acids, including This compound , are explored as active ingredients in drugs. They have been linked to the synthesis of compounds with antibacterial properties and are considered in the development of new pharmaceuticals .

Nanoparticles Functionalization

This boronic acid is used for the functionalization of nanoparticles. Functionalized nanoparticles have a wide range of applications, including drug delivery systems, bio-imaging, and the development of biosensors. The functional groups added to the nanoparticles can improve their stability, solubility, and target specificity .

Safety and Hazards

This compound is considered hazardous. It may cause serious eye irritation, may be harmful if swallowed, may cause respiratory irritation, and may cause skin irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIGUIVUUCIHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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